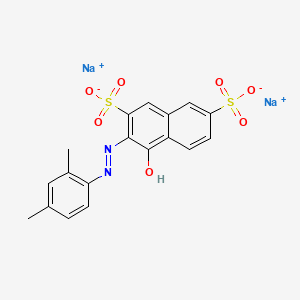
Acid Red 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 8 is an azo compound commonly used as a dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application in dyeing textiles and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 8 typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes in microreactors. This method allows for better control over reaction conditions and higher yields. The use of microreactors also aligns with green chemistry principles by reducing waste and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acid Red 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reactions often occur under acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Acid Red 8 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the compound binds to textile fibers through ionic and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sudan II: Another azo dye with similar applications.
Disodium 7,7’-iminobis[3-[(2,4-dimethylphenyl)azo]-4-hydroxynaphthalene-2-sulphonate]: A structurally related compound with similar properties.
Uniqueness
Acid Red 8 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
4787-93-3 |
|---|---|
Molekularformel |
C18H14N2Na2O7S2 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
disodium;3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-16(29(25,26)27)9-12-8-13(28(22,23)24)4-5-14(12)18(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
JBGACYCWOALKCS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
4787-93-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















